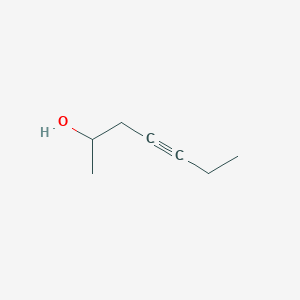

4-Heptyn-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hept-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVIEBMEWKSONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941570 | |

| Record name | Hept-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Heptyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19781-81-8 | |

| Record name | 4-Heptyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hept-4-yn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-4-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-4-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Heptyn-2-ol from Propyne and Butanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-heptyn-2-ol, a valuable chemical intermediate, from the reaction of propyne (B1212725) and butanal. The core of this synthesis lies in the nucleophilic addition of a propynyl (B12738560) anion to the carbonyl carbon of butanal, forming a new carbon-carbon bond and yielding the desired secondary alkynyl alcohol. This transformation is typically achieved through two primary methodologies: the use of organolithium reagents to generate a lithium acetylide, or the formation of a Grignard reagent. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Reaction Overview

The fundamental reaction involves the deprotonation of the terminal alkyne, propyne, to form a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of butanal. Subsequent protonation of the resulting alkoxide yields this compound. The choice of base for the deprotonation of propyne is critical and dictates the two primary synthetic routes.

Route 1: Organolithium-mediated Synthesis

This route involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate propyne, forming lithium propynilide. This is a highly reactive nucleophile that readily adds to the carbonyl group of butanal.

Route 2: Grignard Reagent-mediated Synthesis

In this alternative approach, a Grignard reagent is prepared from a propargyl halide (e.g., propargyl bromide) and magnesium metal. The resulting propargylmagnesium bromide then acts as the nucleophile, attacking the butanal.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| Propyne | C₃H₄ | 40.06 | 74-99-7 | Gas |

| Butanal | C₄H₈O | 72.11 | 123-72-8 | Liquid |

| n-Butyllithium | C₄H₉Li | 64.06 | 109-72-8 | Solution |

| Ethylmagnesium Bromide | C₂H₅BrMg | 133.27 | 925-90-6 | Solution |

| This compound | C₇H₁₂O | 112.17 | 19781-81-8 | Liquid |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the organolithium and Grignard routes. All procedures should be carried out in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Organolithium-mediated Synthesis of this compound

Materials:

-

Propyne gas

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Butanal, freshly distilled

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, gas inlet)

-

Dry ice/acetone bath

Procedure:

-

Preparation of Lithium Propynilide: A three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a condenser is flame-dried and cooled under a stream of inert gas. Anhydrous THF is added to the flask, and the flask is cooled to -78 °C using a dry ice/acetone bath. Propyne gas is bubbled through the THF for a period to ensure saturation.

-

Deprotonation: A solution of n-butyllithium in hexanes (1.1 equivalents relative to butanal) is added dropwise to the stirred propyne/THF solution at -78 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of lithium propynilide.

-

Addition of Butanal: A solution of freshly distilled butanal (1.0 equivalent) in anhydrous THF is added dropwise to the lithium propynilide solution at -78 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Grignard Reagent-mediated Synthesis of this compound

Materials:

-

Propargyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A crystal of iodine (as an initiator)

-

Butanal, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for Grignard reactions

Procedure:

-

Preparation of Propargylmagnesium Bromide: In a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

-

Initiation: A solution of propargyl bromide (1.1 equivalents) in anhydrous diethyl ether is prepared in the dropping funnel. A small amount of this solution is added to the magnesium turnings. The reaction is initiated by gentle warming if necessary, which is indicated by the disappearance of the iodine color and the onset of reflux.

-

Formation of Grignard Reagent: The remaining propargyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Addition of Butanal: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of freshly distilled butanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Signaling pathway for the organolithium-mediated synthesis.

Caption: Logical relationship in the Grignard reagent-mediated synthesis.

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Heptyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-Heptyn-2-ol, a secondary alcohol with an internal alkyne. The interpretation of its Mass Spectrum, Infrared (IR) Spectrum, ¹³C Nuclear Magnetic Resonance (NMR) Spectrum, and ¹H NMR Spectrum is detailed below. This document serves as a critical resource for the structural elucidation and characterization of this and similar molecules.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 19781-81-8, Molecular Formula: C₇H₁₂O, Molecular Weight: 112.17 g/mol ) are summarized in the following tables.[1][2][3]

Table 1: Mass Spectrometry Data

| m/z | Interpretation |

| 112 | Molecular Ion (M⁺) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 45 | [CH(OH)CH₃]⁺ (α-cleavage) |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~80-85 | C4 & C5 (Alkyne carbons) |

| ~65 | C2 (CH-OH) |

| ~30 | C3 (CH₂) |

| ~23 | C1 (CH₃) |

| ~14 | C7 (CH₃) |

| ~12 | C6 (CH₂) |

Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~4.0 | Quintet | 1H | H2 |

| ~2.2 | Multiplet | 2H | H3 |

| ~2.1 | Multiplet | 2H | H6 |

| ~1.2 | Doublet | 3H | H1 |

| ~1.1 | Triplet | 3H | H7 |

| Variable | Singlet (broad) | 1H | OH |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~2970, 2930, 2870 | C(sp³)-H stretch |

| ~2250 (weak) | C≡C stretch (internal alkyne) |

| ~1070 | C-O stretch (secondary alcohol) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

-

1 µL of the sample is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column to separate it from any impurities.

-

The separated compound elutes from the column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]

-

The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).[6][7]

Procedure:

-

Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[6][8]

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).[6]

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.[6]

-

For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the ¹H NMR spectrum.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[9][10]

-

The spectra are processed, which includes phasing, baseline correction, and referencing to the TMS signal.[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.[1]

Procedure:

-

For a neat liquid sample, a drop of this compound is placed directly onto the ATR crystal.[11][12]

-

The sample is brought into firm contact with the crystal.

-

A beam of infrared radiation is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample.

-

At specific frequencies corresponding to the vibrational modes of the molecule, the IR radiation is absorbed by the sample.

-

The attenuated beam is returned to a detector.

-

The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.[13]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound by combining the information obtained from the different spectroscopic techniques.

References

- 1. Hept-4-yn-2-ol | C7H12O | CID 89225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. magritek.com [magritek.com]

- 11. webassign.net [webassign.net]

- 12. webassign.net [webassign.net]

- 13. allsubjectjournal.com [allsubjectjournal.com]

An In-depth Technical Guide to 4-Heptyn-2-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyn-2-ol is a secondary acetylenic alcohol with the chemical formula C₇H₁₂O. Its structure, featuring both a hydroxyl group and a carbon-carbon triple bond, imparts a unique combination of physical and chemical properties, making it a molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols for its synthesis and analysis. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide will touch upon the general biological relevance of acetylenic alcohols.

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] A summary of its key physical properties is presented in the table below. While some experimental data is available, certain properties are based on computed estimates and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 19781-81-8 | [1] |

| Appearance | Colorless or pale yellow liquid | [1] |

| Density | 0.880 g/mL | [2] |

| Boiling Point | 341 K (68 °C) at 0.019 bar | [3] |

| Refractive Index | 1.452 | [2] |

| pKa (Predicted) | 14.41 ± 0.20 | [4] |

| XLogP3-AA (Predicted) | 1.5 | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two functional groups: the secondary alcohol and the internal alkyne.

Reactions of the Alcohol Group

The secondary alcohol group can undergo typical reactions of alcohols, including oxidation and esterification.

-

Oxidation: Oxidation of the secondary alcohol in this compound is expected to yield the corresponding ketone, 4-heptyn-2-one. Strong oxidizing agents like chromic acid (formed from Na₂Cr₂O₇ or CrO₃ in sulfuric acid) or potassium permanganate (B83412) (KMnO₄) can be used for this transformation.[5][6][7] Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also effective.[5]

-

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters.[8][9][10][11][12] This reaction, known as Fischer esterification, is an equilibrium process.

Reactions of the Alkyne Group

The internal alkyne group can undergo various addition reactions.

-

Reduction (Hydrogenation): The triple bond can be reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will typically reduce the alkyne all the way to an alkane (heptan-2-ol).[13] Using a poisoned catalyst, such as Lindlar's catalyst, will selectively reduce the alkyne to a cis-alkene, yielding (Z)-4-hepten-2-ol. Reduction with sodium in liquid ammonia (B1221849) will produce the trans-alkene, (E)-4-hepten-2-ol.

-

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions or ozone (O₃) can cleave the triple bond, which would be expected to yield carboxylic acids.[14][15]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic addition of an acetylide to an aldehyde. A general procedure is outlined below.

Reaction: 1-Pentyne (B49018) + Acetaldehyde (B116499) → this compound

Materials:

-

1-Pentyne

-

Acetaldehyde (Ethanal)[13]

-

Strong base (e.g., sodium amide, NaNH₂)

-

Anhydrous ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride solution (for workup)

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentyne in the anhydrous solvent.

-

Cool the solution in a dry ice/acetone bath.

-

Slowly add a strong base, such as sodium amide, to the solution to deprotonate the terminal alkyne, forming the pentynylide anion.

-

Once the deprotonation is complete, slowly add a solution of acetaldehyde in the anhydrous solvent to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Caption: Analytical workflow for this compound.

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activity and signaling pathways of this compound, some acetylenic alcohols have been investigated for their biological properties. For instance, certain acetylenic compounds have been explored for their potential as corrosion inhibitors and in pharmaceutical applications. [16][17]The presence of the alkyne functional group can influence the molecule's reactivity and interaction with biological targets.

Given the absence of specific data for this compound, no signaling pathway diagrams can be generated at this time. Further research, including in vitro cytotoxicity assays and mechanism of action studies, would be necessary to elucidate any potential biological effects and the signaling pathways involved. General cytotoxicity studies on cancer cell lines could be a starting point to assess any potential antiproliferative effects. [18][19]

Conclusion

This compound is a versatile chemical intermediate with a reactivity profile defined by its alcohol and alkyne functional groups. This guide has summarized its key physical and chemical properties and provided general protocols for its synthesis and analysis. The lack of data on its biological activity presents an opportunity for future research to explore the potential applications of this and related acetylenic alcohols in medicinal chemistry and drug development.

References

- 1. Hept-4-yn-2-ol | C7H12O | CID 89225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Khan Academy [khanacademy.org]

- 13. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. fcad.com [fcad.com]

- 17. chemicals.basf.com [chemicals.basf.com]

- 18. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity 4-Heptyn-2-ol

For researchers, scientists, and professionals in drug development, securing high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers of high-purity 4-Heptyn-2-ol (CAS No: 19781-81-8), along with key technical data, typical analytical methodologies for purity assessment, and a representative synthetic protocol.

High-Purity this compound: Commercial Availability

A number of chemical suppliers offer this compound at various purity levels. For research and development purposes, purities of 97% or higher are commonly available. The following table summarizes the offerings from several prominent suppliers. It is important to note that while some suppliers explicitly state the purity, for others it is listed as "refer to Certificate of Analysis (COA)".

| Supplier | Stated Purity | Additional Information |

| Ality Chemical Corporation | 99% | Packaged in 25kgs/fiber drum.[1] |

| OpChem (Changzhou) Co., Ltd. | 99% | - |

| Hangzhou J&H Chemical Co., Ltd. | 98% | - |

| Dayang Chem (Hangzhou) Co., Ltd. | 98% | - |

| TCI (Tokyo Chemical Industry) | 99% | - |

| Thermo Scientific Alfa Aesar | 97% | Formerly an Alfa Aesar product.[2][3] |

Physicochemical Properties

Key physical and chemical properties of this compound are summarized in the table below. These values are essential for designing experimental setups and for the purification of the compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [4][5] |

| Molecular Weight | 112.17 g/mol | [2][4] |

| CAS Number | 19781-81-8 | [2][4][5] |

| Boiling Point | 67-68 °C at 14 mmHg | [2] |

| Density | 0.88 g/mL | [2] |

| Refractive Index | 1.4515 | [2] |

Experimental Protocols

Synthesis of (R)-(-)-4-Heptyn-2-ol

While various methods can be employed for the synthesis of secondary alkynyl alcohols, a representative enantioselective synthesis for the (R)-enantiomer of this compound is outlined below. This procedure is adapted from literature reports on the synthesis of chiral alkynols.

Reaction Scheme:

But-1-yne is deprotonated with n-butyllithium to form lithium but-1-ynide. This nucleophile then attacks (R)-propylene oxide, followed by an aqueous workup to yield (R)-(-)-4-Heptyn-2-ol.

Detailed Methodology:

-

Preparation of Lithium But-1-ynide: To a solution of but-1-yne in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

-

Ring-Opening of Epoxide: A solution of (R)-propylene oxide in anhydrous THF is then added dropwise to the freshly prepared lithium but-1-ynide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-18 hours.

-

Aqueous Workup and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to afford the high-purity (R)-(-)-4-Heptyn-2-ol.

Purity Assessment: Analytical Methods

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. While supplier-specific protocols are proprietary, the following represent standard methodologies for the analysis of small organic molecules like secondary alkynyl alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: This technique separates volatile compounds in a sample and provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.

-

Typical Protocol:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or equivalent). The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks. The mass spectrum is used to confirm the identity of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule, confirming its identity and revealing the presence of impurities.

-

Typical Protocol:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared to reference spectra or predicted values to confirm the structure of this compound. The presence of unexpected peaks indicates impurities, and their relative integration can be used to estimate their concentration.

-

Visualizations

Synthetic Workflow for (R)-(-)-4-Heptyn-2-ol

The following diagram illustrates the key steps in the synthesis and purification of (R)-(-)-4-Heptyn-2-ol.

Caption: Synthetic and purification workflow for (R)-(-)-4-Heptyn-2-ol.

Logical Flow for Quality Control Analysis

This diagram outlines the typical logical workflow for the quality control and purity assessment of a synthesized batch of this compound.

Caption: Quality control workflow for this compound.

References

- 1. Catalytic asymmetric synthesis of optically active alkynyl alcohols by enantioselective alkynylation of aldehydes and by enantioselective alkylation of alkynyl aldehydes | Semantic Scholar [semanticscholar.org]

- 2. [R,(-)]-4-Heptyne-2-ol|90192-97-5|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

In-Depth Technical Guide to the Solubility of 4-Heptyn-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Heptyn-2-ol, an acetylenic alcohol with applications in organic synthesis and as a building block for more complex molecules. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development. This document outlines the predicted solubility of this compound in a range of common organic solvents, provides a detailed experimental protocol for precise solubility determination, and includes visualizations to clarify experimental workflows and theoretical concepts.

Core Concepts: Predicting the Solubility of this compound

This compound (C₇H₁₂O) is a secondary alcohol with a seven-carbon chain containing a carbon-carbon triple bond. Its molecular structure, featuring a polar hydroxyl (-OH) group and a significant nonpolar hydrocarbon backbone, dictates its solubility behavior based on the principle of "like dissolves like." The hydroxyl group can participate in hydrogen bonding, suggesting favorable interactions with polar solvents. Conversely, the C7 hydrocarbon portion is nonpolar, favoring solubility in nonpolar solvents.

Given the presence of both polar and nonpolar regions, this compound is expected to be a versatile solute, demonstrating miscibility or high solubility in a wide array of common organic solvents, particularly those of intermediate polarity. Its solubility in highly polar protic solvents like water is anticipated to be limited due to the dominance of the hydrophobic carbon chain.

Data Presentation: Predicted Solubility of this compound

Due to a lack of extensive, publicly available quantitative solubility data for this compound, the following table provides a qualitative and predicted solubility profile at standard ambient temperature (approximately 25°C). This profile is based on the structural characteristics of the molecule and the known solubility of similar C7 alcohols. For precise quantitative data, the experimental protocol provided in the subsequent section is recommended.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Polar Protic | ||||

| Methanol (B129727) | CH₃OH | Polar Protic | Miscible | The hydroxyl group of methanol can hydrogen bond with the hydroxyl group of this compound, and the short alkyl chain does not significantly hinder interaction. |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | Similar to methanol, ethanol's hydroxyl group allows for hydrogen bonding, and it is a good solvent for many alcohols. |

| Water | H₂O | Polar Protic | Sparingly Soluble | The nonpolar seven-carbon chain is expected to significantly limit solubility in water, despite the presence of a hydrogen-bonding hydroxyl group. |

| Polar Aprotic | ||||

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Miscible | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions and is a good solvent for a wide range of organic compounds, including alcohols. |

| Acetonitrile (B52724) | C₂H₃N | Polar Aprotic | Soluble | The polarity of acetonitrile makes it a suitable solvent for moderately polar compounds like this compound. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible | DMSO is a highly polar aprotic solvent capable of dissolving a wide variety of polar and nonpolar compounds. |

| Nonpolar | ||||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar (with some polarity) | Miscible | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the overall nonpolar character is compatible with the hydrocarbon chain. |

| Toluene (B28343) | C₇H₈ | Nonpolar | Miscible | The nonpolar aromatic ring of toluene will readily solvate the nonpolar hydrocarbon chain of this compound. |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Soluble | The nonpolar nature of hexane will effectively solvate the hydrocarbon portion of this compound. |

| Chloroform | CHCl₃ | Nonpolar (with some polarity) | Miscible | Chloroform is a good solvent for many organic compounds, including alcohols, due to its ability to form weak hydrogen bonds. |

Experimental Protocols: Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the shake-flask method is a reliable and widely accepted technique. This method determines the equilibrium solubility of a compound in a solvent at a controlled temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a suitable detector)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a screw-cap vial. The presence of undissolved solute is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for a period to allow the excess solute to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dry vial. This step is crucial to remove any remaining microscopic particles of the undissolved solute.

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage (% w/w).

-

Mandatory Visualizations

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Logical relationship governing the solubility of this compound.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Heptyn-2-ol

An Important Note on Data Availability

Extensive research into the thermal stability and decomposition of 4-Heptyn-2-ol reveals a significant gap in the publicly available scientific literature. As of the current date, there are no specific studies, technical papers, or comprehensive datasets detailing the thermal properties of this compound. Basic chemical and physical properties are available from various chemical databases. However, crucial information regarding its behavior at elevated temperatures, including decomposition pathways, kinetic parameters, and thermal hazard data, remains uncharacterized.

This guide, therefore, serves a dual purpose. Firstly, it outlines the fundamental physicochemical properties of this compound based on existing data. Secondly, and more critically, it provides a generalized framework of experimental protocols and theoretical considerations that researchers and drug development professionals can employ to investigate the thermal stability of this, and similar, alkynyl alcohols.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| Molecular Formula | C7H12O | |

| Molecular Weight | 112.17 g/mol | |

| CAS Number | 19781-81-8 | |

| Boiling Point (Predicted) | 460.30 K (187.15 °C) | |

| Melting Point (Predicted) | 320.57 K (47.42 °C) | |

| Density | 0.880 g/mL |

Prospective Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental methodologies that are recommended for characterizing the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on thermal stability, decomposition temperatures, and the kinetics of decomposition.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon thermal degradation of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina, platinum).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen, argon) and an oxidative atmosphere (e.g., air, oxygen) to understand the influence of oxygen on the decomposition process. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate. Common heating rates are 5, 10, and 20 °C/min. Slower heating rates can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate (Tpeak).

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, boiling points, and the enthalpy of decomposition.

Objective: To determine the melting point, boiling point, and enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan.

-

Atmosphere: The experiment is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Ramp the temperature from 0 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which may indicate decomposition. The area under an exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd).

-

Proposed Decomposition Pathways and Logical Workflow

In the absence of experimental data, a logical workflow for investigating the thermal decomposition of this compound can be proposed. The following diagram illustrates a potential experimental and analytical workflow.

Caption: A logical workflow for the thermal analysis of this compound.

Future Research Directions

The lack of data on the thermal stability of this compound presents an opportunity for foundational research. Key areas for investigation include:

-

Systematic Thermal Analysis: Performing TGA and DSC studies under various atmospheric conditions and heating rates to build a comprehensive thermal profile.

-

Decomposition Product Analysis: Utilizing techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) of the headspace above a heated sample to identify volatile decomposition products.

-

Kinetic Modeling: Applying isoconversional methods to TGA data to determine the activation energy of decomposition, providing insights into the reaction mechanism.

-

Computational Chemistry: Employing density functional theory (DFT) calculations to model potential decomposition pathways and predict reaction energetics.

By systematically applying these established analytical techniques, the scientific community can fill the existing knowledge gap and provide the necessary data for the safe handling, storage, and application of this compound in research and development.

Methodological & Application

Enantioselective synthesis of 4-Heptyn-2-ol using a chiral catalyst

Title: A Practical Guide to the Asymmetric Synthesis of (R)- and (S)-4-Heptyn-2-ol via Chiral Zinc-Amino Alcohol Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Optically active propargylic alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Their versatile functionality allows for further stereospecific transformations. This document provides a detailed protocol for the enantioselective synthesis of 4-Heptyn-2-ol, a valuable chiral intermediate, through the asymmetric addition of a terminal alkyne to an aldehyde. The described method, adapted from the work of Carreira and coworkers, utilizes a chiral catalyst generated in situ from zinc triflate (Zn(OTf)₂) and (+)- or (-)-N-methylephedrine. This procedure is noted for its operational simplicity, high enantioselectivity, and the use of readily available and inexpensive reagents.[1][2][3]

Reaction Principle:

The core of this synthesis is the enantioselective addition of the zinc acetylide of 1-pentyne (B49018) to acetaldehyde (B116499). A chiral complex, formed from zinc triflate and the chiral amino alcohol N-methylephedrine, coordinates to the aldehyde, directing the nucleophilic attack of the acetylide to one of the enantiotopic faces of the carbonyl group. This results in the formation of the desired enantiomer of this compound with high stereochemical control. The choice of the N-methylephedrine enantiomer, (+)- or (-)-isomer, determines whether the (S)- or (R)-product is predominantly formed.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound using the described protocol. The data is representative of the high yields and enantioselectivities typically achieved with this methodology for aliphatic aldehydes and terminal alkynes.[3][4][5]

| Product | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |

| (S)-4-Heptyn-2-ol | (+)-N-Methylephedrine | ~85-95 | >98 |

| (R)-4-Heptyn-2-ol | (-)-N-Methylephedrine | ~85-95 | >98 |

Experimental Protocol

Materials:

-

Zinc triflate (Zn(OTf)₂)

-

(+)-N-Methylephedrine or (-)-N-Methylephedrine

-

Triethylamine (B128534) (Et₃N), freshly distilled

-

1-Pentyne, freshly distilled

-

Acetaldehyde, freshly distilled

-

Toluene (B28343), reagent grade

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon) is recommended for optimal results but not strictly necessary for this robust reaction.[1][3]

Procedure for the synthesis of (S)-4-Heptyn-2-ol:

-

Catalyst Preparation:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add zinc triflate (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).

-

Add reagent grade toluene to achieve a final concentration of approximately 0.3 M with respect to the aldehyde.

-

Stir the mixture at room temperature (23 °C) for 30 minutes.

-

-

Reaction Assembly:

-

To the stirred catalyst mixture, add triethylamine (1.2 equivalents).

-

Add 1-pentyne (1.5 equivalents) to the flask.

-

Finally, add acetaldehyde (1.0 equivalent) dropwise to the reaction mixture over 5 minutes.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature (23 °C).

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure (S)-4-Heptyn-2-ol.

-

-

Characterization:

-

The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the enantioselective synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Signaling Pathway Diagram

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of 1-pentyne to acetaldehyde.

Caption: The catalytic cycle of the asymmetric addition.

References

- 1. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

- 2. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 3. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Protecting Group Strategies for the Hydroxyl Group in 4-Heptyn-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common protecting group strategies for the secondary hydroxyl group of 4-heptyn-2-ol. This document includes a selection of suitable protecting groups, detailed experimental protocols for their installation and removal, and a summary of quantitative data to aid in the selection of the most appropriate strategy for a given synthetic route.

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. The hydroxyl group of this compound is a nucleophilic and mildly acidic functionality that can interfere with a variety of transformations at other sites in the molecule, particularly those involving strong bases, organometallics, or electrophilic reagents. The presence of the alkyne also necessitates careful selection of protecting groups and reaction conditions to ensure its integrity. This document outlines robust and widely applicable methods for the temporary masking of the hydroxyl group in this compound.

Selection of Protecting Groups

The choice of a suitable protecting group depends on several factors, including its stability to the reaction conditions planned for subsequent steps and the ease and selectivity of its removal. For the hydroxyl group in this compound, three common and effective protecting groups are presented: tert-butyldimethylsilyl (TBS) ether, tetrahydropyranyl (THP) ether, and benzyl (B1604629) (Bn) ether.

-

tert-Butyldimethylsilyl (TBS) Ether: A bulky silyl (B83357) ether that offers excellent stability towards a wide range of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[1] It is readily introduced and can be selectively removed under mild conditions using a fluoride (B91410) source or acidic hydrolysis.[2][3]

-

Tetrahydropyranyl (THP) Ether: An acetal-based protecting group that is stable to basic, nucleophilic, and organometallic reagents.[4][5] Its formation introduces a new stereocenter, which can lead to diastereomeric mixtures. Deprotection is typically achieved under acidic conditions.[6][7]

-

Benzyl (Bn) Ether: A robust protecting group, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[8][9] It is commonly removed by catalytic hydrogenolysis, a method that is generally compatible with the alkyne functionality, provided appropriate catalyst and conditions are chosen to avoid over-reduction.[8][10]

Quantitative Data Summary

The following table summarizes typical quantitative data for the protection and deprotection of a secondary alcohol like this compound, based on general literature procedures. Actual results may vary depending on the specific reaction scale and purity of reagents.

| Protecting Group | Protection Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Deprotection Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| TBS | Silylation | TBSCl, Imidazole (B134444) | DMF | 25 | 2-4 | 95-99 | Fluoride Cleavage | TBAF | THF | 25 | 1-3 | 90-97 |

| THP | Acetalization | DHP, PPTS (cat.) | CH₂Cl₂ | 25 | 2-6 | 90-98 | Acid Hydrolysis | p-TsOH (cat.) | MeOH | 25 | 1-3 | 85-95 |

| Bn | Benzylation | BnBr, NaH | THF | 0-25 | 4-8 | 85-95 | Hydrogenolysis | H₂, Pd/C (10%) | EtOH | 25 | 2-6 | 90-98 |

Experimental Protocols

tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection

a) Protection of this compound as a TBS Ether [1]

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TBSCl (1.1 equiv) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TBS-protected this compound.

-

b) Deprotection of 4-(tert-Butyldimethylsilyloxy)hept-2-yne [2]

-

Reagents and Materials:

-

TBS-protected this compound (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the TBS-protected this compound (1.0 equiv) in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with water and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to recover this compound.

-

Tetrahydropyranyl (THP) Ether Protection and Deprotection

a) Protection of this compound as a THP Ether [1]

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask.

-

Add DHP (1.2 equiv) followed by a catalytic amount of PPTS (0.05 equiv).

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the THP ether.

-

b) Deprotection of 2-((Hept-4-yn-2-yl)oxy)tetrahydro-2H-pyran [6]

-

Reagents and Materials:

-

THP-protected this compound (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve the THP-protected this compound (1.0 equiv) in methanol.

-

Add a catalytic amount of p-TsOH·H₂O (0.1 equiv).

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Benzyl (Bn) Ether Protection and Deprotection

a) Protection of this compound as a Benzyl Ether [9]

-

Reagents and Materials:

-

This compound (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Benzyl bromide (BnBr, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to give the benzyl ether.

-

b) Deprotection of 4-(Benzyloxy)hept-2-yne [8][10]

-

Reagents and Materials:

-

Benzyl-protected this compound (1.0 equiv)

-

10% Palladium on carbon (Pd/C, 10 mol%)

-

Hydrogen gas (H₂)

-

Ethanol (B145695) (EtOH) or Ethyl Acetate

-

Celite®

-

-

Procedure:

-

Dissolve the benzyl-protected this compound (1.0 equiv) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary to obtain this compound.

-

Visualizations

Caption: General workflow for the protection and deprotection of this compound.

Caption: Decision tree for selecting a suitable protecting group for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 4-Heptyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-heptyn-2-ol in various metal-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the synthesis of complex molecules with potential applications in drug discovery and development.

Introduction to Cross-Coupling Reactions of this compound

This compound is an internal secondary propargyl alcohol, a versatile building block in organic synthesis. Its structure, featuring a reactive internal alkyne and a secondary alcohol, allows for a variety of chemical transformations. Metal-catalyzed cross-coupling reactions provide a powerful means to functionalize the alkyne moiety, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the construction of complex molecular architectures found in many biologically active compounds and advanced materials.

This document focuses on four major classes of palladium-catalyzed cross-coupling reactions applicable to this compound:

-

Sonogashira Coupling: The reaction of an alkyne with an aryl or vinyl halide.

-

Suzuki-Miyaura Coupling: The coupling of an organoboron compound with an organohalide.

-

Heck Reaction: The reaction of an alkene with an aryl or vinyl halide.

-

Negishi Coupling: The coupling of an organozinc compound with an organohalide.

The presence of the hydroxyl group in this compound can influence the reactivity and selectivity of these transformations, and in some cases, may require protection or can be exploited for directed synthesis.

Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira reaction is a robust method for the formation of a C(sp)-C(sp²) bond, creating aryl-substituted alkynes. While traditionally applied to terminal alkynes, internal alkynes like this compound can also participate in these reactions, often requiring specific catalytic systems to achieve high efficiency. The products of this reaction, aryl-substituted alkynols, are valuable intermediates in the synthesis of heterocycles and other complex molecules with potential pharmaceutical applications.

Quantitative Data Summary

| Entry | Aryl Halide | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ / CuI | THF | Diisopropylamine (B44863) | RT | 3 | 89 |

| 2 | 4-Iodoanisole | Pd(PPh₃)₄ / CuI | DMF | Et₃N | 60 | 12 | 85 |

| 3 | 1-Bromonaphthalene | Pd(OAc)₂ / XPhos / CuI | Dioxane | Cs₂CO₃ | 100 | 24 | 78 |

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Materials:

-

This compound (1.0 equiv)

-

Iodobenzene (1.1 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Diisopropylamine (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and a magnetic stir bar.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF, followed by this compound (1.0 equiv), iodobenzene (1.1 equiv), and diisopropylamine (2.0 equiv) via syringe.

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl-substituted alkynol.

Workflow Diagram:

Suzuki-Miyaura Coupling of this compound Derivatives

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organohalide. For internal alkynes like this compound, this typically involves a hydroboration step to generate a vinylborane (B8500763) intermediate, which then undergoes coupling with an aryl or vinyl halide. This two-step, one-pot procedure allows for the stereoselective synthesis of substituted enynes and dienes.

Quantitative Data Summary

| Entry | Organohalide | Boron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pinacolborane | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 82 |

| 2 | 4-Vinyl-bromobenzene | Catecholborane | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 8 | 75 |

| 3 | 2-Chloropyridine | 9-BBN | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 70 |

Experimental Protocol: Hydroboration/Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Pinacolborane (1.1 equiv)

-

Aryl Halide (e.g., Bromobenzene) (1.0 equiv)

-

Pd(dppf)Cl₂ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dioxane and Water

Procedure:

-

Hydroboration: To a flame-dried round-bottom flask under argon, add this compound (1.0 equiv) and anhydrous dioxane. Cool the solution to 0 °C.

-

Add pinacolborane (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours to form the vinylboronate ester.

-

Suzuki-Miyaura Coupling: To the same flask, add the aryl halide (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and an aqueous solution of K₂CO₃ (2.0 equiv).

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor by TLC or GC-MS.

-

After cooling to room temperature, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by flash chromatography to obtain the desired product.

Logical Relationship Diagram:

Heck Reaction of this compound Derivatives

The Heck reaction, the coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. While direct Heck-type reactions with internal alkynes like this compound are less common, a related transformation, the reductive Heck reaction, or hydroarylation/hydrovinylation, can be employed. This involves the addition of an aryl or vinyl group and a hydrogen atom across the alkyne, leading to the formation of trisubstituted alkenes.

Quantitative Data Summary

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | - | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 65 (E/Z mixture) |

| 2 | 4-Bromostyrene | - | Pd₂(dba)₃ / dppf | NaOAc | Acetonitrile | 80 | 18 | 72 (E-isomer) |

| 3 | Vinyl Bromide | - | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 110 | 36 | 58 (E/Z mixture) |

Experimental Protocol: Reductive Heck Reaction of this compound

Materials:

-

This compound (1.0 equiv)

-

Aryl Halide (e.g., Iodobenzene) (1.2 equiv)

-

Palladium Acetate (Pd(OAc)₂) (5 mol%)

-

Tris(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

-

Triethylamine (B128534) (Et₃N) (2.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Formic Acid (HCOOH) as a hydride source (2.0 equiv)

Procedure:

-

In a sealed tube, combine this compound (1.0 equiv), iodobenzene (1.2 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.10 equiv), and anhydrous DMF.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add triethylamine (2.5 equiv) and formic acid (2.0 equiv).

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography to isolate the trisubstituted alkene.

Signaling Pathway Analogy for Catalytic Cycle:

Negishi Coupling of this compound Derivatives

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][2] This reaction is known for its high functional group tolerance.[2] Similar to the Suzuki coupling, the application to this compound would likely involve an initial hydrozirconation or hydrozincation to form a vinylmetallic intermediate, which then undergoes coupling. Alternatively, the hydroxyl group could be converted to a leaving group to enable coupling at the sp³ carbon, though this is outside the scope of direct alkyne functionalization.

Quantitative Data Summary

| Entry | Organohalide | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1-Iodonaphthalene | (E)-alkenylzinc chloride | Pd(PPh₃)₄ | THF | 50 | 6 | 88 | | 2 | 4-Bromobenzonitrile | (E)-alkenylzinc chloride | Pd₂(dba)₃ / RuPhos | Dioxane | 80 | 12 | 76 | | 3 | 2-Bromo-5-fluoropyridine | (E)-alkenylzinc chloride | NiCl₂(dppp) | THF | 60 | 8 | 81 |

Experimental Protocol: Hydrozirconation/Negishi Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Schwartz's Reagent (Cp₂ZrHCl) (1.1 equiv)

-

Anhydrous Zinc Chloride (ZnCl₂) in THF (1.1 equiv)

-

Aryl Halide (e.g., 1-Iodonaphthalene) (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Hydrozirconation: In a flame-dried flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF. Add Schwartz's reagent (1.1 equiv) in portions at room temperature and stir for 1 hour to form the vinylzirconocene.

-

Transmetalation: Cool the mixture to 0 °C and add a solution of ZnCl₂ in THF (1.1 equiv) dropwise. Stir for 30 minutes to generate the vinylzinc reagent.

-

Negishi Coupling: To the reaction mixture, add the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

-

Allow the reaction to warm to room temperature and then heat to 50 °C for 6 hours.

-

Cool the reaction and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Experimental Workflow Diagram:

Applications in Drug Development

The aryl- and vinyl-substituted alkynols and related enynes synthesized from this compound via these cross-coupling methodologies are valuable scaffolds in medicinal chemistry. The rigid alkyne or alkene linker can be used to orient functional groups in specific three-dimensional arrangements for optimal binding to biological targets. These structures are found in a variety of biologically active molecules, including:

-

Enzyme Inhibitors: The conjugated enyne moiety can act as a Michael acceptor or interact with active site residues of enzymes.

-

Receptor Ligands: The rigid framework allows for the precise positioning of pharmacophoric elements to interact with receptors.

-

Natural Product Analogs: Many natural products with interesting biological activities contain enyne or polyene structures. Cross-coupling reactions provide a modular approach to synthesize analogs for structure-activity relationship (SAR) studies.

The development of efficient and selective cross-coupling methods for functionalized internal alkynes like this compound is therefore of significant interest to the drug discovery community.

Conclusion